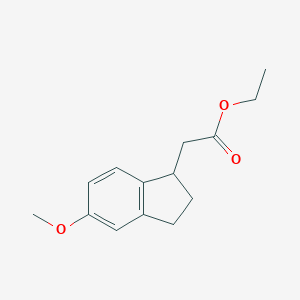

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Descripción general

Descripción

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is a complex organic compound. Unfortunately, there is limited information available specifically about this compound. However, it appears to be related to the family of indene compounds, which are hydrocarbons that consist of a benzene ring fused with a cyclopentene1.

Synthesis Analysis

The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is not directly available. However, related compounds such as 1H-Inden-1-one, 2,3-dihydro- have been synthesized using various methods2. For instance, one method involves the use of transition metal-catalyzed reactions2. Please consult with a chemist or a chemical engineer for more specific synthesis methods.Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is not directly available. However, the structure of a related compound, 1H-Inden-1-one, 2,3-dihydro-, is available1. It has a molecular weight of 132.1592 and its IUPAC Standard InChI is InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H21.Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, related compounds such as 1H-Inden-1-one, 2,3-dihydro- have been studied1. For instance, the mass spectrum of 1H-Inden-1-one, 2,3-dihydro- has been analyzed3.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, a related compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.15921.Safety And Hazards

The safety and hazards of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, a related compound, 5-Ethyl-2,3-dihydro-1H-inden-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed5.

Direcciones Futuras

The future directions for the study of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields such as medicine, chemistry, and materials science.

Please note that this analysis is based on the limited information available and the related compounds. For a more accurate and detailed analysis, further research and consultation with experts in the field are recommended.

Propiedades

IUPAC Name |

ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJUZSOKYJHLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

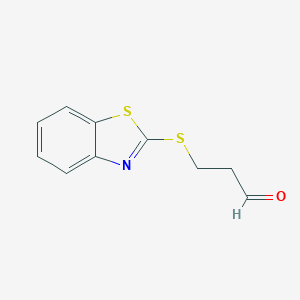

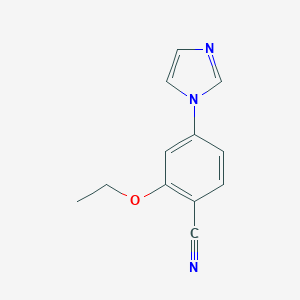

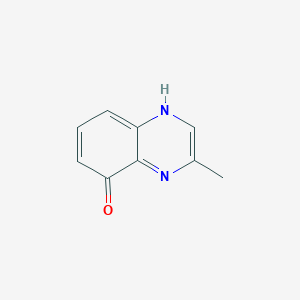

![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)